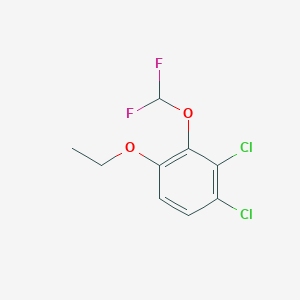

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene

Description

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene is a halogenated aromatic compound characterized by chlorine, difluoromethoxy, and ethoxy substituents on a benzene ring. Its molecular formula is C₉H₈Cl₂F₂O₂, with a molecular weight of 277.07 g/mol. The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (ethoxy) groups, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H8Cl2F2O2 |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

1,2-dichloro-3-(difluoromethoxy)-4-ethoxybenzene |

InChI |

InChI=1S/C9H8Cl2F2O2/c1-2-14-6-4-3-5(10)7(11)8(6)15-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

USZVEFVSQSGIHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Cl)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amine groups.

Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.

Etherification: The difluoromethoxy and ethoxy groups are introduced through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the atoms involved.

Hydrolysis: The ether groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene with structurally or functionally related halogenated benzene derivatives:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine and difluoromethoxy groups in 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution. This contrasts with Oxyfluorfen, where CF₃ and NO₂ groups amplify oxidative herbicidal activity .

Stability and Reactivity :

- Halogenated benzene derivatives with multiple EWGs (e.g., Cl, F) often exhibit thermal stability but may degrade under strong acidic/basic conditions. For example, 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene is reported as stable under inert atmospheres , while nitro-containing analogs like Oxyfluorfen are prone to photodegradation .

Applications: Agrochemicals: Compounds like Oxyfluorfen and 3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene are commercial herbicides, whereas the target compound’s applications remain underexplored.

Research Findings and Gaps

- Synthetic Challenges : The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene likely requires precise control of substitution order to avoid side reactions, as seen in analogous diamine syntheses involving SnCl₂ reduction .

Biological Activity

1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene is an aromatic compound notable for its unique combination of halogenated substituents, which significantly influence its biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural similarities to other biologically active compounds.

The molecular formula of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene includes two chlorine atoms, a difluoromethoxy group, and an ethoxy group. The presence of these functional groups alters the compound's solubility and reactivity, making it a candidate for various biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C10H8Cl2F2O2 |

| Functional Groups | Ethoxy, Difluoromethoxy, Dichloro |

| Solubility | Varies based on substituents |

Biological Activity

Research indicates that 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene may exhibit significant biological activity against various pathogens and tumor cells. The halogenated substituents enhance binding affinity to specific receptors or enzymes, potentially leading to therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown effectiveness against gram-positive bacteria and mycobacterial strains. For instance, derivatives of similar compounds have demonstrated activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antibacterial properties of several halogenated compounds against MRSA. The findings indicated that certain derivatives exhibited submicromolar activity comparable to clinically used antibiotics like ampicillin and rifampicin .

Cytotoxicity

In addition to antimicrobial effects, the cytotoxicity of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene has been assessed in various cancer cell lines. Studies have shown that while some derivatives exhibit potent cytotoxic effects on cancer cells, they also demonstrate low toxicity towards primary mammalian cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene can be partially explained through structure-activity relationship analysis. The presence of fluorine and chlorine atoms is believed to enhance the compound's lipophilicity and receptor binding capabilities.

| Compound | Activity | Notes |

|---|---|---|

| 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene | Moderate Antimicrobial | Enhanced binding due to halogens |

| Similar Halogenated Compounds | High Antimicrobial | Effective against MRSA and other pathogens |

The proposed mechanism by which 1,2-Dichloro-3-difluoromethoxy-4-ethoxybenzene exerts its biological effects involves interaction with key enzymatic pathways. For example, in cancer cells, it may inhibit glycolytic pathways similar to other halogenated glucose analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.